Dinoseb acetate

Vue d'ensemble

Description

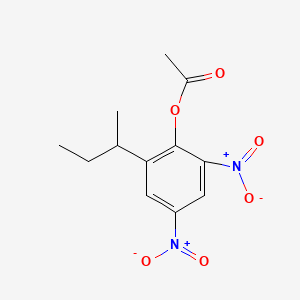

Dinoseb acetate is a pesticide metabolite used in food and also serves as a herbicide . It is a member of phenols and a benzoate ester . The molecular formula of Dinoseb acetate is C12H14N2O6 .

Molecular Structure Analysis

The molecular structure of Dinoseb acetate consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The average mass is 282.249 Da and the monoisotopic mass is 282.085175 Da .

Chemical Reactions Analysis

Dinoseb acetate can dissociate to Dinoseb in the environment . In water, Dinoseb will hydrolyze slowly, and it is not readily biodegradable .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dinoseb acetate include an average mass of 282.249 Da and a monoisotopic mass of 282.085175 Da .

Applications De Recherche Scientifique

Herbicide Decomposition Efficiency by Means of Detonative Combustion

Dinoseb acetate is one of the seven herbicides whose decomposition was carried out by detonative combustion . The blasting material used for this process was produced based on porous ammonium nitrate, which served as an oxidizer, while the pesticides, including Dinoseb acetate, played the role of the fuel . This process demonstrated an efficient decomposition of the tested herbicides .

Post-Emergence Weed Control

Dinoseb acetate was once widely used as a herbicide for post-emergence weed control in a variety of crops including cereals, vegetables, and some soft fruit . It has a moderate aqueous solubility, is volatile, and has a high potential for leaching to groundwater . It is not generally persistent in soil systems but can be persistent in water .

Mécanisme D'action

Target of Action

Dinoseb acetate, a derivative of the herbicide Dinoseb , primarily targets the respiratory electron transport chain . This biochemical pathway plays a crucial role in energy production within cells, making it a critical target for the compound’s herbicidal action .

Mode of Action

Dinoseb acetate acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the inner mitochondrial membrane, inhibiting the respiratory electron transport chain . This disruption prevents the normal production of ATP, the primary energy currency of the cell, leading to energy depletion and eventual cell death .

Biochemical Pathways

The primary biochemical pathway affected by Dinoseb acetate is the oxidative phosphorylation pathway . By disrupting this pathway, Dinoseb acetate interferes with the cell’s ability to produce ATP. This energy deficit affects various downstream cellular processes, leading to widespread disruption of normal cellular function and ultimately resulting in cell death .

Pharmacokinetics

It is known that dinoseb acetate has a high aqueous solubility and is volatile These properties suggest that it could be readily absorbed and distributed within biological systems

Result of Action

The primary result of Dinoseb acetate’s action is cell death, caused by energy depletion due to the disruption of ATP production . This leads to the death of targeted weeds, achieving its intended herbicidal effect . Dinoseb acetate is also highly toxic to mammals and may cause developmental and reproductive effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dinoseb acetate. For instance, it has a high potential for leaching to groundwater due to its high aqueous solubility and volatility . These properties suggest that environmental conditions, such as rainfall and soil type, could impact the distribution and persistence of Dinoseb acetate in the environment .

Safety and Hazards

Propriétés

IUPAC Name |

(2-butan-2-yl-4,6-dinitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-4-7(2)10-5-9(13(16)17)6-11(14(18)19)12(10)20-8(3)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJTWDKSYLLHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074816 | |

| Record name | Dinoseb acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, YELLOW CRYSTALS. BROWN VISCOUS OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Dinoseb acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.53kPa: 170 °C | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>100 °C | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.22 | |

| Record name | Dinoseb acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.7 | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.08 | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Dinoseb acetate | |

CAS RN |

2813-95-8 | |

| Record name | Dinoseb acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2813-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoseb acetate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002813958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoseb acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoseb acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOSEB ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K44988W0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dinoseb acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

26 - 27 °C, 26-27 °C | |

| Record name | Dinoseb acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINOSEB ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0882 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Dinoseb acetate is a dinitrophenol herbicide that acts as a potent inhibitor of photosynthesis. [, , , , , , , , , , ] Although the exact mechanism is not fully elucidated in the provided research, dinitrophenols are known to disrupt the electron transport chain in chloroplasts, ultimately inhibiting the production of ATP and NADPH necessary for plant growth. [, , , , , , , , , , ]

A: By inhibiting photosynthesis, Dinoseb acetate leads to a cascade of negative effects in plants, including stunted growth, chlorosis (yellowing of leaves), and ultimately, plant death. [, , , , ]

A: Some studies suggest that Dinoseb acetate may negatively affect the symbiotic relationship between field beans (Vicia faba) and Rhizobium bacteria, which are essential for nitrogen fixation in legume plants. [, ] The herbicide's impact on Rhizobium populations and nitrogen fixation requires further research to understand its implications fully.

A: Yes, Dinoseb acetate has been investigated as a chemical pruning agent to synchronize flowering in Sensation mango trees. [] Research indicates that spraying Dinoseb acetate on developing inflorescences successfully delayed and synchronized flowering, although slightly less effectively than hand pruning. [] This delay in flowering also resulted in a delay in harvest time. []

A: The molecular formula of Dinoseb acetate is C10H10N2O6, and its molecular weight is 254.20 g/mol. [, , , , , , , , , , , , , , , ]

A: Yes, gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying Dinoseb acetate residues in various matrices, including textiles and agricultural products. [, ]

A: Dinoseb acetate is known to degrade in the environment, but the rate and pathways of degradation are influenced by various factors like temperature, soil type, and microbial activity. [, , ]

A: Studies demonstrate that Dinoseb acetate can negatively impact soil microbial activity, particularly at higher concentrations. [, , , , , , , , , , , , , , ] It can inhibit key microbial processes like respiration and dehydrogenase activity, potentially disrupting nutrient cycling and overall soil health. [, , , , , , , , , , , , , , ]

A: Lucerne meal addition stimulates microbial activity in soil, serving as a sensitive indicator of pesticide effects. [, ] The inhibition of this stimulated activity by Dinoseb acetate provides insights into its ecotoxicological impact. [, ]

A: Yes, research indicates that Dinoseb acetate can affect non-plant organisms. Studies have investigated its histological effects on spider mites and its influence on the viability and protein content of fish. [, ]

A: Due to its potential adverse effects on human health and the environment, Dinoseb acetate was withdrawn from the market in many countries. Its use is now restricted or banned in numerous regions. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

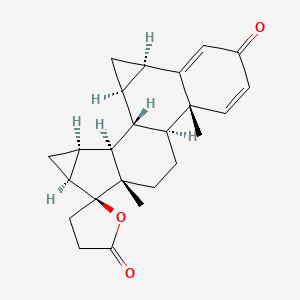

![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)

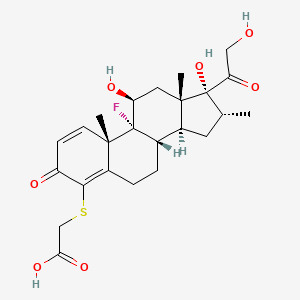

![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)